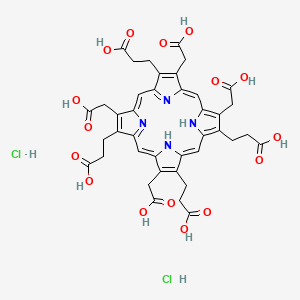![molecular formula C15H13FO2 B13076560 2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a fluoro and methyl substituent on one of the phenyl rings and an acetic acid group on the other. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Substituents: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Acetic Acid Group Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the coupling reactions, and automated systems can be employed to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(3-Methyl-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(2-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid
Uniqueness
2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both fluoro and methyl substituents on the biphenyl core. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H13FO2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
2-(3-fluoro-2-methyl-4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C15H13FO2/c1-10-12(9-14(17)18)7-8-13(15(10)16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
QTUGJBFRQSNFFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
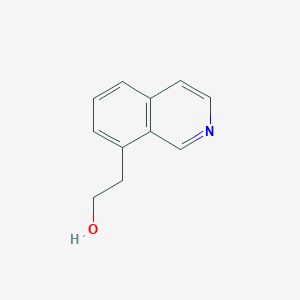
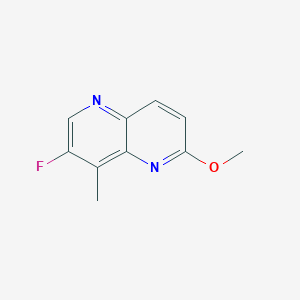
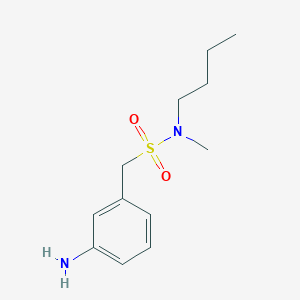
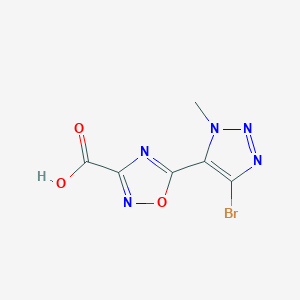

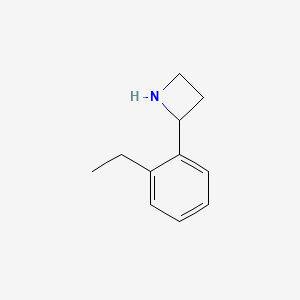

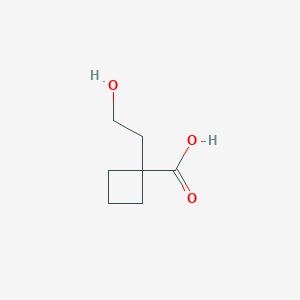
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
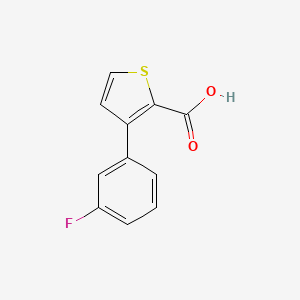

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
